![molecular formula C10H10N2S B1479791 3-(噻吩-2-基)-1,4,5,6-四氢环戊[c]吡唑 CAS No. 2098050-55-4](/img/structure/B1479791.png)
3-(噻吩-2-基)-1,4,5,6-四氢环戊[c]吡唑
描述
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a thiophene ring fused with a cyclopenta[c]pyrazole moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and pyrazole rings endows the compound with a range of biological activities and chemical reactivity.
科学研究应用
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to inhibit ros , suggesting that this compound may also affect oxidative stress pathways.
Result of Action
Similar compounds have shown significant antioxidant activity , suggesting that this compound may also have potential antioxidant effects.
生化分析
Biochemical Properties
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole interacts with kinases, modulating their activity and influencing cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response . Additionally, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various conditions, but its degradation products can also exhibit biological activity . Long-term studies have revealed that prolonged exposure to 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with cyclopentanone and hydrazine hydrate. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro derivatives of the parent compound.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic applications.
Pyrazole derivatives: Compounds such as 1H-pyrazole and its substituted derivatives, known for their wide range of biological activities.
Uniqueness
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the fusion of thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This fusion enhances its reactivity and potential for diverse biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-thiophen-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-3-7-8(4-1)11-12-10(7)9-5-2-6-13-9/h2,5-6H,1,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGJIHQUVSTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


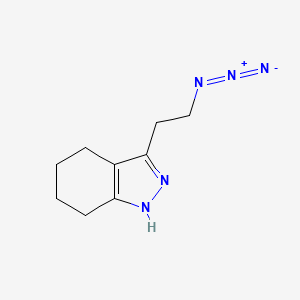
![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)

![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
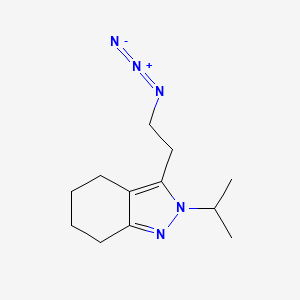
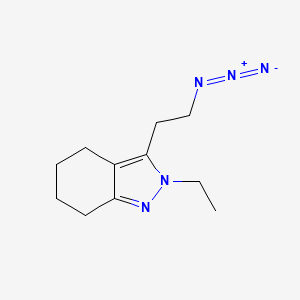
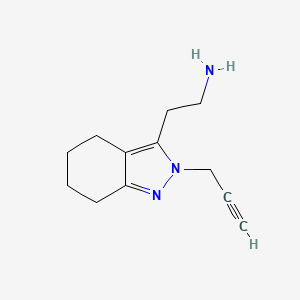
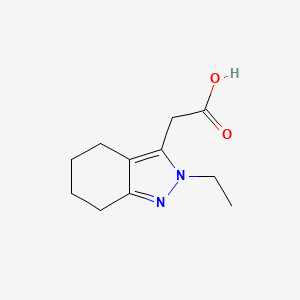
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
![3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479726.png)
![3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479727.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)
![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479731.png)
